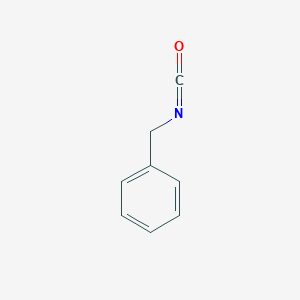
Benzyl isocyanate
Cat. No. B106681
Key on ui cas rn:
3173-56-6
M. Wt: 133.15 g/mol
InChI Key: YDNLNVZZTACNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08058469B2
Procedure details


6 grams of bis-methylsalicyl carbonate and 1.97 grams of benzylamine, corresponding to a 1:1 molar ratio, were dissolved in 20 milliliter of dichloromethane. The solution was stirred at room temperature under atmospheric conditions for 30 minutes to form 2-methoxyphenyl benzylcarbamate. (Isocyanatomethyl)benzene was prepared by pyrolysis of this carbamate as shown in FIG. 6 using the same procedure as in Example 45. The desired isocyanate was observed to be formed.
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9](=O)[O:10]C1C=CC=CC=1OC)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-]=C=O>>[N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[C:9]=[O:10]
|
Inputs


Step One
|
Name
|
carbamate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NC(OC1=C(C=CC=C1)OC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be formed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=C=O)CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08058469B2
Procedure details


6 grams of bis-methylsalicyl carbonate and 1.97 grams of benzylamine, corresponding to a 1:1 molar ratio, were dissolved in 20 milliliter of dichloromethane. The solution was stirred at room temperature under atmospheric conditions for 30 minutes to form 2-methoxyphenyl benzylcarbamate. (Isocyanatomethyl)benzene was prepared by pyrolysis of this carbamate as shown in FIG. 6 using the same procedure as in Example 45. The desired isocyanate was observed to be formed.
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9](=O)[O:10]C1C=CC=CC=1OC)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-]=C=O>>[N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[C:9]=[O:10]
|
Inputs


Step One
|
Name
|
carbamate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NC(OC1=C(C=CC=C1)OC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be formed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=C=O)CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
